4-benzyl-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide: is a complex compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 374.4 g/mol
Purity: Typically 95%
Indoles, like our compound, are significant heterocyclic systems found in natural products and drugs. They play essential roles in cell biology and have garnered attention for their biological activities, including potential cancer treatments and antimicrobial effects .
Preparation Methods
Synthetic Routes: Several synthetic methods exist for constructing indole derivatives. One notable approach is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine with a ketone or aldehyde. In our case, the compound could be synthesized using this method .
Reaction Conditions:Starting Materials: Cyclohexanone and phenylhydrazine hydrochloride
Catalyst: Methanesulfonic acid (MsOH)
Solvent: Methanol (MeOH)
Yield: Tricyclic indole product (−)-108 (84% yield)
Chemical Reactions Analysis
4-benzyl-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide: can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes could modify its structure.
Substitution: Substituents can be added or replaced.
Common Reagents: Specific reagents depend on the desired transformation.
Major Products: These vary based on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications.
Industry: Synthesis of novel materials.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare its structure, properties, and applications to related indole derivatives. Each compound’s uniqueness lies in its specific substituents and functional groups.
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-benzyl-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C22H25N5O2/c28-21(25-19-7-6-18-8-9-23-20(18)14-19)15-24-22(29)27-12-10-26(11-13-27)16-17-4-2-1-3-5-17/h1-9,14,23H,10-13,15-16H2,(H,24,29)(H,25,28) |
InChI Key |
CGJBQOLCPYQGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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